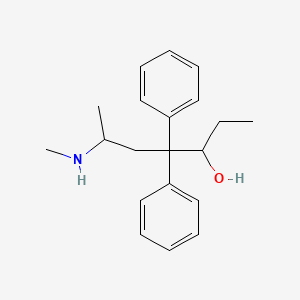

6-(Methylamino)-4,4-diphenyl-3-heptanol

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-bicyclo[2.2.1]heptanylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c9-5-8-4-6-1-2-7(8)3-6;/h6-8H,1-5,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZLQYJZQVHXET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50638514 | |

| Record name | 1-(Bicyclo[2.2.1]heptan-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50638514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4040-59-9, 39780-78-4 | |

| Record name | NSC408796 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC167956 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Bicyclo[2.2.1]heptan-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50638514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Nomenclature and Structural Relationships for Research Purposes

Systematic and Common Designations of 6-(Methylamino)-4,4-diphenyl-3-heptanol (B1674336)

The compound this compound is a synthetic opioid derivative that is structurally related to methadone. Its systematic IUPAC name is 6-(methylamino)-4,4-diphenylheptan-3-ol . While it does not have a widely recognized common name for the base compound itself, it is primarily known in scientific literature as a precursor or metabolite of Noracymethadol.

| Identifier | Value |

|---|---|

| Systematic (IUPAC) Name | 6-(methylamino)-4,4-diphenylheptan-3-ol |

| Molecular Formula | C₂₀H₂₇NO epa.gov |

| Molecular Weight | 297.442 g/mol epa.gov |

| CAS Number | 38455-85-5 epa.gov |

Analysis of Structurally Related Heptanol (B41253) and Heptanone Analogues in Research

The heptanol and heptanone backbone provides a scaffold for a variety of synthetic opioids. The following subsections explore the structural and functional relationships between this compound and its notable analogues.

Relationship to Noracymethadol (this compound Acetate)

Noracymethadol is the acetate (B1210297) ester of this compound. wikipedia.orgchemeo.com This esterification at the hydroxyl group of the parent alcohol is the key structural difference. In research, Noracymethadol has been investigated for its analgesic properties. wikipedia.org It is classified as a Schedule I controlled substance in the United States. wikipedia.org The molecular formula of Noracymethadol is C₂₂H₂₉NO₂ and it has a molecular weight of 339.479 g·mol⁻¹. wikipedia.orgncats.io

| Feature | This compound | Noracymethadol |

|---|---|---|

| Functional Group at C3 | Hydroxyl (-OH) | Acetate (-OCOCH₃) wikipedia.orgchemeo.com |

| Molecular Formula | C₂₀H₂₇NO epa.gov | C₂₂H₂₉NO₂ ncats.ionih.gov |

| Molecular Weight | 297.442 g/mol epa.gov | 339.479 g·mol⁻¹ wikipedia.org |

Comparison with Dimepheptanol (6-(Dimethylamino)-4,4-diphenyl-3-heptanol)

Dimepheptanol, also known as methadol, is a close structural analogue of this compound. wikipedia.orgdrugfuture.com The primary distinction lies in the substitution at the nitrogen atom: Dimepheptanol possesses a dimethylamino group (-N(CH₃)₂), whereas this compound has a methylamino group (-NHCH₃). wikipedia.org Dimepheptanol is a synthetic opioid analgesic and is also a Schedule I controlled substance in the United States. nih.gov It exists as a mixture of isomers, including alphamethadol and betamethadol. wikipedia.orgchemeurope.com

| Feature | This compound | Dimepheptanol |

|---|---|---|

| Amine Group at C6 | Methylamino (-NHCH₃) | Dimethylamino (-N(CH₃)₂) wikipedia.orgdrugfuture.com |

| Molecular Formula | C₂₀H₂₇NO epa.gov | C₂₁H₂₉NO wikipedia.orgnih.gov |

| Molecular Weight | 297.442 g/mol epa.gov | 311.469 g·mol⁻¹ wikipedia.org |

| Common Synonyms | N/A | Methadol, Racemethadol wikipedia.orgnih.gov |

Distinction from Methadone (6-(Dimethylamino)-4,4-diphenyl-3-heptanone) and other Ketone Analogues

A significant point of distinction is the difference between the heptanol and heptanone analogues. Methadone, with the systematic name 6-(dimethylamino)-4,4-diphenyl-3-heptanone, features a ketone functional group at the third carbon position, in contrast to the hydroxyl group present in this compound. nih.govnist.govchemspider.com This structural change from a secondary alcohol to a ketone has profound implications for the compound's chemical properties and biological activity. wikipedia.orgguidetopharmacology.org Methadone is a potent opioid analgesic widely used in pain management and for the treatment of opioid addiction. wikipedia.org

| Feature | This compound | Methadone |

|---|---|---|

| Functional Group at C3 | Hydroxyl (-OH) | Ketone (=O) nih.govnist.gov |

| Amine Group at C6 | Methylamino (-NHCH₃) | Dimethylamino (-N(CH₃)₂) nih.gov |

| Molecular Formula | C₂₀H₂₇NO epa.gov | C₂₁H₂₇NO nih.govnist.gov |

| Molecular Weight | 297.442 g/mol epa.gov | 309.4452 g/mol nist.gov |

Advanced Synthetic Methodologies and Chemical Derivatization for Academic Studies

Strategies for the De Novo Synthesis of 6-(Methylamino)-4,4-diphenyl-3-heptanol (B1674336)

The de novo or "from scratch" synthesis of this compound, a normethadol, requires a multi-step approach to construct the complex carbon skeleton and introduce the specific functional groups. The process is built upon the foundational chemistry established for its parent compound, methadone, but with crucial modifications to achieve the desired N-methylamino functionality.

The construction of the core 4,4-diphenylheptane structure is a critical phase of the synthesis. The classic and most documented route begins with diphenylacetonitrile (B117805). This first key step involves the alkylation of the diphenylacetonitrile carbanion with a suitable aminopropyl halide. erowid.orgscribd.comdesigner-drug.com

The process can be summarized in two main stages:

Formation of the Nitrile Intermediate : Diphenylacetonitrile is deprotonated using a strong base, such as sodium amide (NaNH₂) or sodium hydroxide (B78521) in an appropriate solvent like dimethylformamide (DMF), to form a potent nucleophile. erowid.orgscribd.com This carbanion then undergoes nucleophilic substitution with an electrophile like 1-dimethylamino-2-chloropropane. This reaction assembles the C4, C5, C6, and C7 atoms of the heptane (B126788) chain and affixes the two phenyl groups at the C4 position, yielding 2,2-diphenyl-4-(dimethylamino)pentanenitrile, often referred to as the methadone nitrile intermediate. designer-drug.com

Completion of the Heptane Chain : The final segment of the carbon backbone is installed via a Grignard reaction. erowid.orggoogleapis.com The nitrile intermediate is treated with ethylmagnesium bromide (CH₃CH₂MgBr). The ethyl group adds to the nitrile carbon, forming an imine-magnesium complex. Subsequent acidic hydrolysis of this intermediate converts the nitrile group into a ketone, yielding 6-(dimethylamino)-4,4-diphenyl-3-heptanone (methadone). youtube.com To obtain the target heptanol (B41253), this ketone must undergo a final reduction step, typically using a chemical reducing agent like sodium borohydride (B1222165) (NaBH₄).

For stereospecific synthesis, advanced methodologies often employ chiral starting materials. For instance, asymmetric syntheses have been developed starting from D-alanine or L-alanine, which are converted into chiral N,N-dimethyl-alaninol precursors. googleapis.comgoogle.com This allows for the synthesis of specific enantiomers of the final product with high enantiomeric excess.

Table 1: Key Reactions in Backbone Synthesis

| Step | Reaction Type | Starting Materials | Key Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Alkylation | Diphenylacetonitrile, 1-Dimethylamino-2-chloropropane | Strong Base (e.g., NaOH, NaNH₂) | 2,2-Diphenyl-4-(dimethylamino)pentanenitrile |

| 2 | Grignard Reaction | Nitrile Intermediate | Ethylmagnesium Bromide | Ketimine Complex |

| 3 | Hydrolysis | Ketimine Complex | Aqueous Acid (e.g., HCl, H₂SO₄) | 6-(Dimethylamino)-4,4-diphenyl-3-heptanone |

| 4 | Reduction | Ketone Precursor | Reducing Agent (e.g., NaBH₄) | 6-(Dimethylamino)-4,4-diphenyl-3-heptanol |

Achieving the specific N-methylamino (normethadol) structure, as opposed to the N,N-dimethylamino (methadol) structure, requires a modified strategy. There are two primary approaches in advanced synthesis:

Synthesis from a Monomethylated Precursor : This direct method involves using a starting material that already contains the desired methylamino group, such as a protected 1-(methylamino)-2-chloropropane derivative. This avoids the need for a subsequent demethylation step.

Chemical Demethylation of a Dimethylamino Precursor : A more common advanced technique involves the selective removal of one methyl group from the more readily synthesized dimethylamino compound. A notable method for this monodemethylation is the reaction of a precursor like 3-acetoxy-6-dimethylamino-4,4-diphenylheptane (α-acetylmethadol) with ethyl azodicarboxylate in a solvent such as benzene. This reaction selectively cleaves a single N-methyl group, forming a hydrazinomethyl derivative. Subsequent acid hydrolysis of this intermediate yields the desired 6-(methylamino) compound. nih.gov

A recent innovative approach utilizes N-Boc-protected intermediates derived from enantiopure starting materials, which allows for the stereodivergent synthesis of various metabolites, including N-demethylated methadols. nih.gov

Semi-Synthetic Approaches and Chemical Transformations of Precursors

Semi-synthetic methods begin with precursors that are structurally very similar to the target molecule. For this compound, two main transformations are employed.

Reduction of Normethadone : The most direct semi-synthetic route is the chemical reduction of normethadone (6-(methylamino)-4,4-diphenyl-3-heptanone). patsnap.comncats.io Normethadone already possesses the correct carbon skeleton and the required methylamino group. The transformation involves the reduction of the ketone at the C-3 position to a secondary alcohol. This is typically achieved with standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

N-Demethylation of Methadol Derivatives : An alternative approach starts with 6-(dimethylamino)-4,4-diphenyl-3-heptanol (methadol) or its acetylated ester, α-acetylmethadol. bluelight.org The tertiary dimethylamino group can be converted to the secondary methylamino group via a chemical N-demethylation reaction, such as the Von Braun reaction or by using reagents like ethyl azodicarboxylate, as previously described.

Preparation of Salt Forms and Esters for Investigational Applications

For academic and investigational use, the parent compound is often converted into more stable or soluble forms, such as salts and esters.

Acetate (B1210297) Esters : The secondary alcohol at the C-3 position can be readily esterified. The formation of the acetate ester, yielding 3-acetoxy-6-(methylamino)-4,4-diphenylheptane (noracymethadol), is accomplished through acetylation. nih.gov This reaction typically involves treating the parent alcohol with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or catalyst. bluelight.orgmdpi.comnih.gov This modification is analogous to the synthesis of levacetylmethadol (LAAM) from methadol. researchgate.netwikipedia.orgwikipedia.org

Hydrochloride Salts : The basic methylamino group readily reacts with acids to form salts, which often have improved crystallinity and aqueous solubility. The hydrochloride salt is the most common form. It is prepared by treating a solution of the free base, typically dissolved in an organic solvent like ether or isopropanol, with hydrochloric acid. erowid.orgnih.gov The resulting salt usually precipitates from the solution and can be isolated by filtration. scribd.com

Table 2: Preparation of Common Derivatives

| Derivative Type | Functional Group Targeted | Reaction | Key Reagents | Product |

|---|---|---|---|---|

| Acetate Ester | C-3 Hydroxyl (-OH) | Acetylation | Acetic Anhydride or Acetyl Chloride | 3-Acetoxy-6-(methylamino)-4,4-diphenylheptane |

| Hydrochloride Salt | C-6 Methylamino (-NHCH₃) | Acid-Base Reaction | Hydrochloric Acid (HCl) | This compound hydrochloride |

While less commonly documented in the literature for this specific molecule, other pharmaceutically relevant salt forms can be synthesized for investigational studies to modify properties like solubility or dissolution rate. The synthesis follows the general principles of acid-base chemistry.

General Salt Formation : To prepare derivatives such as the gluconate or formate (B1220265) salt, the free base of this compound would be reacted with the corresponding acid (D-gluconic acid or formic acid) in a suitable solvent system. The choice of solvent is critical to ensure dissolution of the reactants and precipitation of the final salt product. The existence of various salt forms for the related compound normethadone, including hydrobromide, oxalate, and picrate, demonstrates the feasibility of preparing a range of salts for research purposes. wikipedia.org

Stereochemical Analysis and Enantioselective Synthesis in Research

Identification and Characterization of Stereoisomers of 6-(Methylamino)-4,4-diphenyl-3-heptanol (B1674336)

This compound possesses two chiral centers, at the C3 and C6 positions of the heptane (B126788) backbone. This results in the potential for four stereoisomers, existing as two pairs of enantiomers. These stereoisomers are often designated using the alpha (α) and beta (β) nomenclature to describe the relative stereochemistry of the two chiral centers.

The α-isomers have the (3S, 6R) and (3R, 6S) configurations, while the β-isomers have the (3S, 6S) and (3R, 6R) configurations. Each of these diastereomeric pairs consists of a pair of enantiomers (mirror images). The specific three-dimensional arrangement of the hydroxyl group at C3 and the methylamino group at C6 significantly influences the molecule's interaction with opioid receptors.

While detailed characterization of the individual stereoisomers of this compound is not extensively documented in publicly available research, the principles of stereoisomerism in related compounds, such as methadol, are well-established. wikipedia.org For instance, in the closely related 6-(dimethylamino)-4,4-diphenyl-3-heptanol (methadol), the different stereoisomers exhibit varying degrees of analgesic potency.

Table 1: Possible Stereoisomers of this compound

| Stereoisomer | Configuration at C3 | Configuration at C6 | Relationship |

| α-Enantiomer 1 | S | R | Enantiomers |

| α-Enantiomer 2 | R | S | |

| β-Enantiomer 1 | S | S | Enantiomers |

| β-Enantiomer 2 | R | R |

This table illustrates the theoretical stereoisomers based on the two chiral centers in the molecule.

Methodologies for Chiral Resolution and Enantiomeric Purity Assessment in Research

The separation of racemic mixtures of this compound into its individual enantiomers, a process known as chiral resolution, is essential for studying the pharmacological properties of each stereoisomer. wikipedia.org Several methodologies can be employed for the chiral resolution of amino alcohols. acs.orgutwente.nl

One common approach is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amino alcohol with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a mixture of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org Once separated, the individual enantiomers of the amino alcohol can be recovered by removing the chiral resolving agent.

Chiral chromatography is another powerful technique for separating enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. acs.org High-performance liquid chromatography (HPLC) with a chiral column is a widely used analytical and preparative technique for this purpose.

The enantiomeric purity of the separated isomers is typically assessed using analytical techniques such as chiral HPLC or capillary electrophoresis. wikipedia.org Nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents can also be employed to determine the enantiomeric excess. nih.gov

Development of Stereoselective Synthetic Pathways for Individual Enantiomers

The development of stereoselective synthetic methods allows for the direct synthesis of a specific, desired stereoisomer, bypassing the need for chiral resolution and avoiding the loss of 50% of the material as the unwanted enantiomer. ub.edu Asymmetric synthesis aims to create a preponderance of one enantiomer over the other.

For the synthesis of chiral amino alcohols like this compound, several stereoselective strategies could be employed. One approach involves the use of a chiral auxiliary, a chiral molecule that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. ub.edu After the desired stereocenter is created, the auxiliary is removed.

Another powerful strategy is the use of asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. nih.gov For example, the asymmetric reduction of a ketone precursor to the corresponding alcohol can be achieved with high enantioselectivity using chiral catalysts. Similarly, stereoselective methods for the introduction of the amino group can be employed. psu.edu

While specific stereoselective synthetic routes for the individual enantiomers of this compound are not widely reported, the principles of asymmetric synthesis are broadly applicable to this class of molecules.

Comparative Research on the Biological Activities of Specific Stereoisomers

The biological activities of stereoisomers of chiral drugs can differ significantly. stenutz.eufda.gov In the realm of opioid analgesics, it is common for one enantiomer to be significantly more potent than its mirror image. eurekalert.orgnih.gov This stereoselectivity arises from the three-dimensional nature of opioid receptors; the binding affinity and efficacy of an opioid are highly dependent on the spatial arrangement of its functional groups. eurekalert.org

While comparative studies on the individual stereoisomers of this compound are limited, research on the closely related methadone and the potent analgesic ohmefentanyl provides valuable insights. For methadone, the (R)-(-)-enantiomer is the major contributor to its opioid agonist activity, while the (S)-(+)-enantiomer has a lower affinity for the μ-opioid receptor but exhibits activity as an NMDA receptor antagonist. nih.gov In the case of ohmefentanyl, which has three chiral centers, the analgesic potency among its eight stereoisomers varies dramatically, with the most potent isomer being thousands of times more active than morphine, while its antipode is one of the least potent. nih.gov

Based on these established principles, it is highly probable that the stereoisomers of this compound also exhibit significant differences in their biological activities. The analgesic effects of noracymethadol, the acetylated form of this alcohol, are likely mediated predominantly by one of its stereoisomers. wikipedia.org Further research is needed to isolate and characterize the pharmacological profiles of each individual enantiomer to fully understand their therapeutic potential and structure-activity relationships at opioid receptors.

Table 2: Principles of Stereoselectivity in Opioid Receptor Binding

| Principle | Description | Implication for this compound |

| Chiral Recognition | Opioid receptors are chiral macromolecules that preferentially bind with ligands of a specific stereochemical configuration. eurekalert.org | The different stereoisomers will likely exhibit varying affinities for opioid receptors. |

| Differential Potency | One enantiomer (the eutomer) often exhibits significantly higher pharmacological activity than the other (the distomer). wikipedia.org | One stereoisomer is expected to be primarily responsible for the analgesic effects. |

| Qualitative Differences | Stereoisomers can have qualitatively different pharmacological profiles, interacting with different receptors or subtypes. nih.gov | The less active enantiomer might have off-target effects or a different mechanism of action. |

This table summarizes the general principles of how stereoisomerism influences the biological activity of opioid compounds.

Structure Activity Relationship Sar Elucidation

Identification of Core Structural Features Essential for Biological Activity

The foundational structure of 6-(Methylamino)-4,4-diphenyl-3-heptanol (B1674336) comprises several key components that are indispensable for its biological effects. These include a flexible heptanol (B41253) backbone, a basic nitrogen atom within the methylamino group, two phenyl rings, and a hydroxyl group. The spatial arrangement and chemical nature of these features dictate the compound's interaction with opioid receptors.

The essential structural components for the activity of methadone-like compounds are the aromatic rings and the basic nitrogen atom, which is ionized at physiological pH and interacts with the opioid receptor. The flexible chain of the heptane (B126788) backbone allows the molecule to adopt a conformation that fits the receptor's binding site. The stereochemistry of the molecule is also a critical determinant of its pharmacological activity.

Investigation of the Role of the Methylamino Group in Receptor Interactions

The methylamino group at the 6-position plays a pivotal role in the molecule's interaction with opioid receptors and its metabolic fate. The nitrogen atom in this group is basic and exists in a protonated, cationic form at physiological pH, which is crucial for forming an ionic bond with an anionic residue, such as aspartic acid, in the binding pocket of the µ-opioid receptor.

Alterations to the N-substituent have been shown to dramatically modulate the pharmacological activity of methadol analogues. For instance, the synthesis and evaluation of N-allyl and N-(cyclopropylmethyl) analogues of (-)-α-methadol resulted in compounds with weak analgesic activity. nih.gov Notably, the N-allyl analogue demonstrated the ability to partially antagonize morphine-induced analgesia, indicating a shift from purely agonist to mixed agonist-antagonist properties. nih.gov This highlights the critical role of the N-substituent in determining the nature of the interaction with the opioid receptor.

Furthermore, the degree of N-methylation influences the compound's metabolic stability and potency. N-demethylation is a primary metabolic pathway for methadone and its analogues, predominantly mediated by cytochrome P450 enzymes such as CYP3A4 and CYP2B6. acs.orgwashington.eduresearchgate.net The conversion of the methylamino group to a secondary amine can alter the compound's binding affinity and duration of action.

| Modification of the Amino Group | Effect on Pharmacological Activity |

| N-allyl substitution | Weak analgesic activity, partial morphine antagonism nih.gov |

| N-(cyclopropylmethyl) substitution | Weak analgesic activity nih.gov |

| N-demethylation | A primary metabolic pathway that can alter activity acs.orgwashington.eduresearchgate.net |

Impact of Diphenyl Substitution on Compound Potency and Selectivity

The two phenyl groups attached to the 4-position of the heptanol chain are another crucial structural feature. These bulky, lipophilic groups are thought to engage in significant hydrophobic interactions within the binding pocket of the opioid receptor, contributing substantially to the compound's binding affinity and potency.

While direct SAR studies systematically modifying the diphenyl groups of this compound are not extensively documented, the conservation of this diphenylmethane (B89790) moiety across a range of potent synthetic opioids, including methadone and its derivatives, underscores its importance. It is hypothesized that these aromatic rings interact with hydrophobic subpockets within the receptor, thereby anchoring the ligand in a conformation conducive to receptor activation. The electronic properties and substitution patterns on these phenyl rings could further influence potency and receptor selectivity, a principle that has been observed in other classes of opioid analgesics.

Structure-Activity Modulations Through Chemical Derivatization

Chemical derivatization of this compound at its key functional groups has provided valuable insights into its SAR. Modifications at the hydroxyl and methylamino groups have been shown to significantly impact the compound's pharmacological profile.

As discussed, modification of the methylamino group to larger N-alkyl substituents like N-allyl can introduce antagonist properties. nih.gov Another key position for derivatization is the hydroxyl group at the 3-position. The presence and nature of this oxygen-containing functional group influence the molecule's polarity and its potential for hydrogen bonding within the receptor.

A direct comparison can be made with its close analogue, methadone, which possesses a ketone at the 3-position instead of a hydroxyl group. This change from a hydroxyl to a keto group affects the molecule's hydrogen bonding capacity and metabolic stability. Another related compound, acetylmethadol, features an acetate (B1210297) ester at this position, leading to a long-acting opioid with a complex metabolic profile. The hydroxyl group in methadol analogues can also influence their interaction with efflux transporters like P-glycoprotein, which can affect their central nervous system bioavailability. nih.gov Studies on other opioid classes have shown that the presence of a hydroxyl group can significantly increase P-glycoprotein substrate activity. nih.gov

| Derivative | Structural Change from this compound | Potential Impact on Activity |

| Methadone Analogue | 3-hydroxyl group is replaced by a ketone | Alters hydrogen bonding and metabolic stability |

| Acetylmethadol Analogue | 3-hydroxyl group is acetylated | Creates a long-acting prodrug with active metabolites |

| N-allyl Methadol | Methyl group on nitrogen is replaced by an allyl group | Introduces opioid antagonist properties nih.gov |

These derivatizations illustrate the sensitivity of the opioid receptor to subtle structural changes in its ligands and highlight the key pharmacophoric elements of the this compound scaffold.

Molecular and Cellular Mechanisms of Action in Preclinical Research

Receptor Binding Studies and Ligand-Target Interactions

The initial step in the action of diphenylheptanol derivatives is their binding to specific receptors, primarily opioid receptors. The affinity and selectivity of this binding are crucial determinants of their pharmacological profile.

In vitro radioligand binding assays are fundamental tools used to determine the affinity of a compound for a specific receptor. revvity.com These experiments typically use cell membrane preparations containing the receptor of interest and a radiolabeled ligand with known high affinity for that receptor. nih.gov An unlabeled compound, such as a methadone metabolite, is then added at various concentrations to compete with the radioligand for binding. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can be converted to a binding affinity constant (Ki), which reflects the intrinsic affinity of the compound for the receptor. revvity.com

| Compound | μ1-Opioid Receptor (IC50 nM) | μ2-Opioid Receptor (IC50 nM) |

|---|---|---|

| (R)-Methadone | 3.0 | 6.9 |

| (S)-Methadone | 26.4 | 88 |

| Racemic Methadone | 5.8 | 15.4 |

| Morphine | 0.8 | 2.8 |

Computational methods, such as molecular dynamics (MD) simulations, offer atomic-level insights into how a ligand interacts with its receptor. nih.gov These simulations can predict the binding pose of a molecule within the receptor's binding pocket and identify key amino acid residues involved in the interaction. For µ-opioid receptor agonists, critical interactions typically involve a salt bridge between the protonated amine of the ligand and a conserved aspartic acid residue (Asp147) in the receptor, along with various hydrophobic and hydrogen bonding interactions. nih.gov

MD simulations have been used to characterize the unique conformation of the µ-opioid receptor when bound to methadone. nih.gov These studies suggest that methadone stabilizes a distinct active conformation of the receptor compared to other opioids like morphine. nih.gov This unique methadone-stabilized structure may be responsible for its distinct pharmacological effects. nih.gov Such computational approaches can elucidate the structural determinants for subtype selectivity and functional activity. mdpi.com By modeling 6-(Methylamino)-4,4-diphenyl-3-heptanol (B1674336), researchers could predict its specific interactions and compare them to those of methadone, providing hypotheses about its relative potency and efficacy that could be tested experimentally. youtube.com

In Vitro Pharmacological Characterization in Cell-Based Systems

Following receptor binding, a ligand can act as an agonist, antagonist, or partial agonist, which is determined by its ability to induce a functional response in a cell.

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Upon agonist binding, the receptor undergoes a conformational change that activates the associated G-protein. This activation leads to several downstream signaling events, most notably the inhibition of the enzyme adenylyl cyclase, which results in decreased intracellular levels of cyclic AMP (cAMP). Activated G-proteins can also directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This combination of effects leads to hyperpolarization of the cell membrane and reduced neuronal excitability, which is the cellular basis for analgesia.

Functional assays, such as the [35S]GTPγS binding assay, can directly measure G-protein activation. mdpi.com For methadone, studies have shown it acts as a full agonist at the µ-opioid receptor, effectively stimulating G-protein signaling and inhibiting cAMP production. nih.govnumberanalytics.com Interestingly, some research suggests that methadone may also activate novel signaling pathways, such as a crosstalk mechanism involving both µ-opioid and Toll-like-4 receptors in immune cells. nih.gov Furthermore, methadone has been shown to be more potent in cells that co-express µ- and δ-opioid receptors, suggesting it may selectively activate receptor heteromers. researchgate.net In some cell systems, high concentrations of methadone have been observed to induce cell death through mechanisms involving mitochondrial dysfunction and ATP depletion, which are separate from its classical opioid receptor signaling. researchgate.netnih.gov

Phenotypic drug discovery (PDD) is an approach where compounds are screened for their ability to produce a desired change in cell or organism physiology (a phenotype) without a preconceived molecular target. nih.govnih.gov Once a "hit" compound is identified, target deconvolution methods are used to determine the molecular target(s) responsible for the observed effect. nih.gov

While the primary target of diphenylheptanols (opioid receptors) is well-established, phenotypic screening could be employed to identify novel or secondary activities. nih.gov For example, a screen could be designed to identify compounds that reduce inflammatory responses in co-cultures of sensory neurons and glia. nih.gov If this compound were identified as a hit in such a screen, subsequent target deconvolution studies would be necessary to determine if this effect is mediated through its known opioid receptor targets or via an entirely new mechanism. This approach holds the potential to repurpose existing compounds or to understand polypharmacology, where a single molecule interacts with multiple targets to produce a therapeutic effect. nih.gov

Comparative Studies of Mechanism with Related Opioid Analogs

Comparing the mechanism of this compound with related compounds is essential for understanding its unique pharmacological properties. Key comparators include its parent drug, methadone, the related prodrug L-alpha-acetylmethadol (LAAM), and the structurally similar analgesic propoxyphene and its metabolite norpropoxyphene.

Methadone: As the parent compound, methadone serves as the primary benchmark. drugbank.compatsnap.com Methadone is a full agonist at the µ-opioid receptor and also functions as an N-methyl-D-aspartate (NMDA) receptor antagonist. drugbank.com This dual mechanism is thought to contribute to its efficacy in treating complex pain states. The metabolites of methadone, including the methadol isomers, are generally considered to have opioid activity, but their relative potencies and efficacies can differ.

L-alpha-acetylmethadol (LAAM): LAAM is a prodrug that is metabolized to the active metabolites l-alpha-methadol and l-alpha-normethadol. ojp.govnih.gov These metabolites have a longer duration of action than methadone, which is a key clinical difference. Mechanistically, they are also potent µ-opioid receptor agonists. Comparing the receptor binding kinetics and signaling profiles of this compound to these LAAM metabolites could reveal subtle differences in receptor activation and deactivation rates.

Propoxyphene and Norpropoxyphene: Propoxyphene is another diphenylheptane derivative that is structurally related to methadone. Its principal metabolite, norpropoxyphene, retains some opioid activity but also exhibits significant non-opioid actions, including local anesthetic effects. nih.gov This highlights that metabolites of this drug class can have complex pharmacological profiles, with activities that may diverge from the parent compound. A comparative analysis would need to assess whether this compound also possesses non-opioid receptor activities.

| Compound | Primary Receptor Target | Primary Mechanism | Secondary/Other Mechanisms |

|---|---|---|---|

| Methadone | μ-Opioid Receptor | Full Agonist | NMDA Receptor Antagonist drugbank.com |

| L-alpha-acetylmethadol (LAAM) | μ-Opioid Receptor (via metabolites) | Prodrug, metabolites are full agonists | Longer duration of action ojp.gov |

| Propoxyphene | μ-Opioid Receptor | Agonist | - |

| Norpropoxyphene | μ-Opioid Receptor | Weaker Agonist | Local anesthetic effects nih.gov |

| Tramadol | μ-Opioid Receptor (via metabolite) | Weak Agonist (Prodrug) | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) wikipedia.org |

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of 6-(Methylamino)-4,4-diphenyl-3-heptanol (B1674336). Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry reveals the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectroscopy would be employed.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see distinct signals for the aromatic protons of the two phenyl groups, the methyl group attached to the nitrogen, the methine protons, and the methylene (B1212753) protons of the heptanol (B41253) chain. The chemical shifts and coupling constants of these signals would be characteristic of the molecule's structure.

Mass Spectrometry (MS) provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

In an electron ionization mass spectrum, this compound would be expected to undergo characteristic fragmentation. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines, which would result in the loss of an ethyl group or a larger fragment. nih.gov Cleavage adjacent to the hydroxyl group is also likely. The fragmentation pattern of diphenyl derivatives often shows characteristic ions corresponding to the diphenylmethyl cation or related structures.

Advanced Analytical Approaches for Impurity Profiling and Quantification

Impurity profiling is a critical aspect of pharmaceutical analysis, ensuring the safety and efficacy of a drug substance. Advanced analytical approaches, particularly hyphenated techniques, are employed for the detection, identification, and quantification of impurities in this compound. biomedres.us

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for impurity profiling. nih.govresearchgate.net It combines the high separation power of HPLC or UPLC with the sensitivity and specificity of tandem mass spectrometry. This allows for the detection of trace-level impurities, even in the presence of a large excess of the main compound.

The process of impurity profiling involves:

Separation: A high-resolution UPLC method is developed to separate the main compound from all potential impurities.

Detection and Identification: The mass spectrometer is used to obtain the mass-to-charge ratio (m/z) of the parent ion of each impurity. High-resolution mass spectrometry can provide the elemental composition.

Structural Elucidation: Tandem mass spectrometry (MS/MS) is then used to fragment the impurity ions. The resulting fragmentation pattern provides structural information that can be used to identify the impurity, often by comparing it to known related compounds or through de novo interpretation.

Quantification: Once identified, the impurities can be quantified using the LC-MS/MS method, often against a reference standard of the main compound if standards for the impurities are not available.

Common impurities could arise from the synthesis process (e.g., unreacted starting materials, by-products from side reactions) or from degradation of the final product. For a compound like this compound, potential impurities might include isomers, oxidation products, or compounds with incomplete or alternative alkylation on the nitrogen atom.

Regulatory and Research Policy Context

International and National Regulatory Frameworks Governing Research on Controlled Substances

The control of psychoactive substances is a global effort, primarily coordinated through international treaties that are domesticated into the national laws of signatory countries.

International Frameworks

The foundational treaties governing the international control of narcotic drugs and psychotropic substances are the Single Convention on Narcotic Drugs of 1961 and the Convention on Psychotropic Substances of 1971. arizona.edutinyeye.com These conventions establish a system of schedules for classifying substances based on their therapeutic value and potential for abuse. arizona.edu Methadone, a close structural relative of 6-(Methylamino)-4,4-diphenyl-3-heptanol (B1674336), is classified as a Schedule I narcotic drug under the 1961 Single Convention. arizona.edu This classification restricts its use to medical and scientific purposes and imposes strict controls on its production, trade, and distribution. arizona.edu The International Narcotics Control Board (INCB) is responsible for monitoring compliance with these treaties. arizona.edu

Analogs of controlled substances, even if not explicitly listed, often fall under the purview of these international agreements and national regulations. The United Nations Convention Against Ilicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988 further strengthens the control of substances that can be used to illicitly manufacture controlled drugs. tinyeye.com

National Regulatory Frameworks

Individual countries have their own legislation to implement the provisions of the international drug control treaties.

United States : In the United States, the Controlled Substances Act (CSA) is the primary federal law regulating the manufacture, distribution, possession, and use of controlled substances. The Drug Enforcement Administration (DEA) is responsible for enforcing the CSA. Substances are categorized into five schedules, with Schedule I being the most restrictive category for drugs with a high potential for abuse and no currently accepted medical use. healthworkforceta.org

While this compound is not explicitly scheduled, its acetate (B1210297) ester, Noracymethadol, is classified as a Schedule I substance. wikipedia.org This strongly suggests that this compound would be considered a controlled substance analog and treated as a Schedule I substance under the Federal Analogue Act. healthworkforceta.org Research with Schedule I substances requires registration with the DEA and adherence to strict protocols. healthworkforceta.org

United Kingdom : In the United Kingdom, the Misuse of Drugs Act 1971 and the Misuse of Drugs Regulations 2001 are the principal pieces of legislation controlling psychoactive drugs. Substances are classified into Classes A, B, and C, with Class A carrying the most severe penalties. Noracymethadol is listed as a Class A drug. jhu.edu

The table below summarizes the regulatory status of closely related compounds to this compound.

| Compound Name | International Control | US Scheduling | UK Classification |

| Methadone | Schedule I (Single Convention on Narcotic Drugs, 1961) | Schedule II | Class A |

| Noracymethadol | Schedule I (Single Convention on Narcotic Drugs, 1961) | Schedule I | Class A |

| 6-(Dimethylamino)-4,4-diphenyl-3-heptanol (Dimepheptanol) | Not explicitly listed, but likely controlled as a methadone analog. | Schedule I | Likely Class A as a methadone analog. |

Ethical Considerations and Compliance in Chemical Synthesis and Preclinical Studies

The synthesis and preclinical investigation of controlled substances like this compound are subject to rigorous ethical oversight and compliance measures to ensure the safety of researchers, prevent diversion, and uphold the principles of responsible scientific conduct.

Institutional Oversight and Researcher Registration

All research involving controlled substances must be approved by an Institutional Review Board (IRB) or a research ethics committee. nih.gov These committees are responsible for reviewing research protocols to ensure they are ethically sound and that the rights and welfare of any potential human subjects are protected.

Researchers intending to work with Schedule I controlled substances must obtain a specific registration from the DEA. researchgate.net This process involves a thorough background check and an evaluation of the research protocol to ensure its scientific merit and compliance with all applicable regulations. researchgate.net State-level licensing is also typically required. researchgate.net

Security and Handling Protocols

The DEA mandates strict security protocols for the storage and handling of Schedule I substances to prevent theft or diversion. These measures include:

Storage in a securely locked, substantially constructed cabinet or safe.

Strict inventory control and record-keeping of all controlled substances from acquisition to disposal.

Limited access to authorized personnel only.

Ethical Considerations in Preclinical Research

Preclinical studies, which involve laboratory and animal research, must also adhere to ethical guidelines. The "3Rs" of animal research (Replacement, Reduction, and Refinement) are guiding principles for the ethical use of animals in scientific research. Institutional Animal Care and Use Committees (IACUCs) review and approve all research protocols involving animals to ensure their humane treatment.

The synthesis of novel compounds with potential for abuse also carries ethical responsibilities. Chemists and researchers must be mindful of the potential societal impact of their work and take appropriate measures to prevent the dissemination of information that could be used for illicit purposes.

The following table outlines the key compliance and ethical considerations for research on this compound.

| Compliance/Ethical Consideration | Description |

| DEA Registration | Researchers must obtain a specific registration to work with Schedule I controlled substances. |

| State Licensing | A state-issued license for controlled substance research is typically required. |

| Institutional Review Board (IRB) Approval | An IRB must review and approve the research protocol to ensure ethical conduct. |

| Security Protocols | Strict measures for the storage, handling, and inventory of the substance must be in place. |

| Record Keeping | Detailed and accurate records of all transactions involving the controlled substance must be maintained. |

| Animal Welfare | Research involving animals must be approved by an IACUC and adhere to humane treatment guidelines. |

Future Directions and Challenges in Academic Research on this compound and its Analogs

The future of academic research on this compound and its analogs is intrinsically linked to the broader challenges and opportunities in the field of opioid research. The ongoing opioid crisis has highlighted the urgent need for safer and more effective treatments for both pain and opioid use disorder.

Future Research Directions

Development of Safer Analgesics : A primary goal of future research is to develop novel opioid analgesics with a reduced risk of respiratory depression, tolerance, and abuse potential. The unique pharmacological profile of methadone, which includes NMDA receptor antagonism in addition to mu-opioid receptor agonism, provides a template for the design of new compounds. cpsm.mb.ca Research into analogs like this compound could explore how modifications to the chemical structure affect receptor binding and downstream signaling pathways, potentially leading to the identification of compounds with a more favorable safety profile.

Improved Treatments for Opioid Use Disorder : Methadone is a cornerstone of treatment for opioid use disorder, but it has limitations, including the need for daily supervised dosing in many settings. jhu.edu Research into long-acting analogs or compounds with different pharmacokinetic profiles could lead to more flexible and accessible treatment options.

Understanding Structure-Activity Relationships : Further investigation into the structure-activity relationships of methadone analogs can provide valuable insights into the molecular mechanisms of opioid receptor function. This fundamental knowledge can inform the rational design of new drugs with specific desired properties.

Challenges in Academic Research

Regulatory Hurdles : The strict regulatory requirements for conducting research with Schedule I controlled substances can be a significant barrier for academic researchers. nih.gov The lengthy and complex application process for DEA registration can deter some scientists from entering this field of research.

Funding Limitations : Securing funding for research on controlled substances can be challenging due to the stigma associated with these compounds and the stringent regulatory oversight.

Synthesis and Characterization : The chemical synthesis of novel analogs can be complex and require specialized expertise. Thorough characterization of the pharmacological properties of new compounds is also a resource-intensive process.

Clinical Translation : Moving a promising compound from preclinical research to clinical trials is a long and expensive process with a high rate of failure. The added regulatory complexities for controlled substances make this transition even more challenging.

Despite these challenges, the potential to develop new and improved medications for pain and addiction provides a strong impetus for continued academic research on this compound and its analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(Methylamino)-4,4-diphenyl-3-heptanol and its derivatives?

- Methodological Answer: The compound is synthesized via acetylation of its precursor, 6-(dimethylamino)-4,4-diphenyl-3-heptanol, using acetyl chloride in ethyl acetate under reflux conditions. Isolation involves solvent evaporation under reduced pressure, followed by recrystallization to obtain hydrochloride salts (e.g., levo-α-acetyl methadol hydrochloride, 79% yield) . Key intermediates like levomethadyl acetate are prepared by esterification of the hydroxyl group, with chiral resolution critical for pharmacological activity .

Q. How is structural characterization performed for this compound and its analogs?

- Methodological Answer: Structural confirmation relies on spectroscopic techniques (NMR for methylamino and diphenyl group assignments), mass spectrometry for molecular weight verification, and X-ray crystallography for stereochemical resolution. Melting points (e.g., 216–217°C for hydrochloride salts) and optical rotation ([α]^25^D = -60°) are used to validate enantiomeric purity .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

- Methodological Answer: Receptor binding assays (e.g., μ-opioid receptor affinity) using radiolabeled ligands (e.g., [³H]-naloxone) are standard. Competitive inhibition studies quantify IC₅₀ values, while functional assays (e.g., GTPγS binding) assess agonist/antagonist activity. Metabolite profiling (e.g., demethylation pathways) is conducted via HPLC-MS .

Advanced Research Questions

Q. How can researchers optimize chiral synthesis to resolve enantiomeric discrepancies in pharmacological data?

- Methodological Answer: As the (-)-(3S,6S) enantiomer (levacetylmethadol) exhibits prolonged opioid activity, chiral chromatography (e.g., Chiralpak® AD-H column) or enzymatic resolution ensures enantiopurity. Optical rotation and circular dichroism (CD) validate stereochemistry, while pharmacokinetic studies compare metabolic stability of enantiomers .

Q. How to resolve contradictions between in vitro receptor affinity and in vivo efficacy?

- Methodological Answer: Discrepancies may arise from active metabolites (e.g., noracymethadol) or blood-brain barrier permeability. Researchers should conduct metabolite identification (via LC-MS/MS) and comparative in vivo studies (e.g., tail-flick test in rodents) paired with receptor occupancy imaging (PET/SPECT) .

Q. What experimental designs address conflicting toxicity profiles in preclinical studies?

- Methodological Answer: Dose-response studies in multiple species (e.g., murine LD₅₀: 110 mg/kg subcutaneous vs. 172.8 mg/kg oral) identify species-specific toxicity. Histopathological analysis of organ systems (e.g., hepatic, renal) and CYP450 inhibition assays predict drug-drug interactions. Long-term dependency studies assess withdrawal symptoms in addiction models .

Q. How to evaluate the compound’s metabolic stability and prodrug potential?

- Methodological Answer: Incubate the compound with liver microsomes (human/rodent) to quantify hydrolysis rates (e.g., acetate ester cleavage). Use deuterated analogs (e.g., d₃-methylamino groups) to track metabolic pathways via isotopic labeling. Compare bioavailability of prodrug (levomethadyl acetate) vs. active form (methadone) in plasma pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.